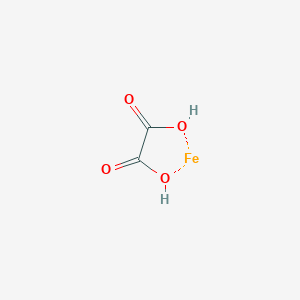
FERROUS OXALATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferrous oxalate, also known as iron(II) oxalate, is an inorganic compound with the chemical formula FeC₂O₄. It typically exists in two forms: anhydrous and dihydrate (FeC₂O₄·2H₂O). The compound is characterized by its yellow powder appearance and is poorly soluble in water . This compound is primarily used as a precursor to other iron compounds and has applications in various fields, including chemistry and industry.
Synthetic Routes and Reaction Conditions:
-
Interaction of Ferrous Sulfate and Sodium Oxalate:
Reaction: FeSO₄ + Na₂C₂O₄ → FeC₂O₄ + Na₂SO₄
-
Oxalic Acid Precipitation:
-
Neutralization of Oxalic Acid with Ferrous Hydroxide:
Reaction: Fe(OH)₂ + H₂C₂O₄ → FeC₂O₄ + 2H₂O
Conditions: This method involves neutralizing oxalic acid with ferrous hydroxide.
Industrial Production Methods:
-
Anaerobic Roasting and Persulfate Leaching:
-
Leaching, Hydrothermal, and Photochemical Reduction:
Types of Reactions:
-
Thermal Decomposition:
Reaction: FeC₂O₄ → FeO + CO₂ + CO
Conditions: When heated, this compound decomposes to produce iron(II) oxide, carbon dioxide, and carbon monoxide.
-
Oxidation:
Reaction: FeC₂O₄ + KMnO₄ → Fe₂O₃ + MnO₂ + CO₂ + H₂O
Conditions: Acidified potassium permanganate (KMnO₄) oxidizes this compound.
Common Reagents and Conditions:
Oxalic Acid: Used in the precipitation and synthesis of this compound.
Sulfuric Acid: Acidifies the solution for precipitation reactions.
Potassium Permanganate: Acts as an oxidizing agent in oxidation reactions.
Major Products Formed:
Iron(II) Oxide (FeO): Formed during thermal decomposition.
Iron(III) Oxide (Fe₂O₃): Formed during oxidation reactions.
科学的研究の応用
Ferrous oxalate has diverse applications in scientific research:
作用機序
The mechanism of action of ferrous oxalate involves its ability to undergo redox reactions. In the presence of oxidizing agents, this compound can be oxidized to ferric oxalate, releasing carbon dioxide and water. The compound’s effectiveness in removing contaminants like hexavalent chromium is attributed to the reduction of Cr(VI) to Cr(III) by ferrous iron, facilitated by the formation of a soluble Fe(III)-oxalate complex .
類似化合物との比較
Ferric Oxalate (Fe₂(C₂O₄)₃): An iron(III) compound used in similar applications but with different redox properties.
Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]): A complex compound used in photochemical studies.
Sodium Ferrioxalate (Na₃[Fe(C₂O₄)₃]): Another complex compound with applications in photochemistry.
Uniqueness of Ferrous Oxalate:
- This compound is unique due to its ability to act as both a reducing agent and a precursor to various iron compounds. Its role in redox reactions and its applications in environmental remediation and industrial processes highlight its versatility and importance in scientific research.
特性
CAS番号 |
15843-42-2 |
|---|---|
分子式 |
FeC2O4 C2H2FeO4 |
分子量 |
145.88 g/mol |
IUPAC名 |
iron;oxalic acid |
InChI |
InChI=1S/C2H2O4.Fe/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |
InChIキー |
SKEUTFNJHQAPGY-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)O)O.[Fe] |
正規SMILES |
C(=O)(C(=O)O)O.[Fe] |
ピクトグラム |
Irritant |
同義語 |
Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















